![molecular formula C13H17ClO B13257065 ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene](/img/structure/B13257065.png)
({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene is an organic compound that features a cyclobutyl ring substituted with a chloromethyl group and a methoxy group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Methoxy Group: The methoxy group can be added through a nucleophilic substitution reaction using methanol.
Coupling with Benzene: The final step involves coupling the substituted cyclobutyl ring with benzene, which can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of potential pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or structure of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene
- ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene
- ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene
Uniqueness
({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclobutyl]methoxymethylbenzene |
InChI |
InChI=1S/C13H17ClO/c14-10-13(7-4-8-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
IHMPIOASHINELT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


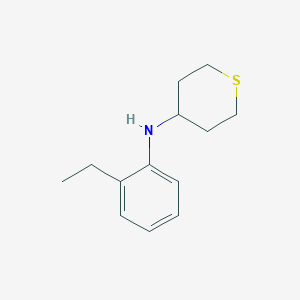
![2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13256991.png)

![3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13257008.png)
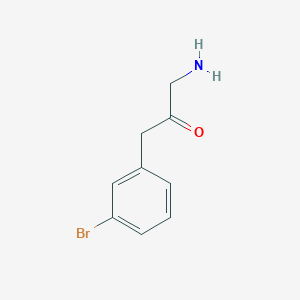
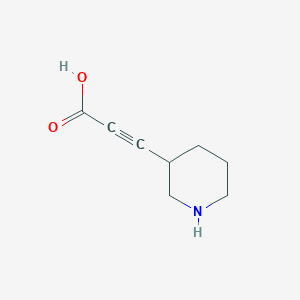
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13257023.png)
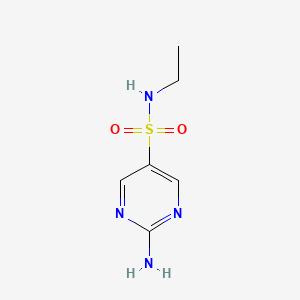


amine](/img/structure/B13257049.png)
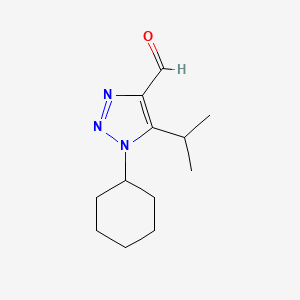

![tert-Butyl N-(3-hydroxy-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13257068.png)
